o-GSAO

Descripción

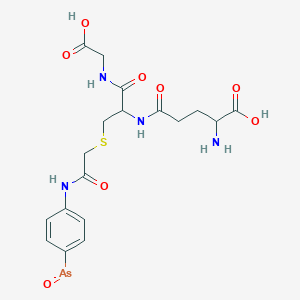

Structurally, it belongs to the class of arsenic-based compounds that interact with cellular thiols, particularly glutathione (GSH), to disrupt redox homeostasis. The ortho configuration of its functional groups distinguishes it from its para isomer, p-GSAO, which has been more extensively investigated for clinical applications .

Key findings from preclinical studies indicate that o-GSAO exhibits significant toxicity, primarily due to its accumulation in both cancerous and normal cells. This accumulation is attributed to its reduced efflux via multidrug resistance (MDR) transporters, leading to non-selective cytotoxicity and limiting its therapeutic utility .

Propiedades

Fórmula molecular |

C18H23AsN4O8S |

|---|---|

Peso molecular |

530.4 g/mol |

Nombre IUPAC |

2-amino-5-[[3-[2-(4-arsorosoanilino)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H23AsN4O8S/c20-12(18(29)30)5-6-14(24)23-13(17(28)21-7-16(26)27)8-32-9-15(25)22-11-3-1-10(19-31)2-4-11/h1-4,12-13H,5-9,20H2,(H,21,28)(H,22,25)(H,23,24)(H,26,27)(H,29,30) |

Clave InChI |

DYHQUIXBDZQGLX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As]=O |

SMILES canónico |

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As]=O |

Secuencia |

XXG |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analog: p-GSAO

p-GSAO (para-Glutathione Sulfonamide Arsenoxide) shares the same molecular formula as o-GSAO but differs in the spatial arrangement of its sulfonamide and arsenoxide groups. This structural distinction profoundly impacts its pharmacological behavior:

| Parameter | This compound | p-GSAO |

|---|---|---|

| Isomer Configuration | Ortho-substituted functional groups | Para-substituted functional groups |

| Cellular Accumulation | High (due to poor MDR efflux) | Moderate (efficient MDR-mediated efflux) |

| Toxicity | High in normal and cancer cells | Selective toxicity in cancer cells |

| Mechanism | Non-specific thiol depletion | Targeted mitochondrial redox disruption |

| Clinical Potential | Limited due to toxicity | Promising (under clinical evaluation) |

Key Findings :

- Toxicity Profile: this compound’s ortho configuration facilitates intracellular retention, even in normal cells, leading to systemic toxicity. In contrast, p-GSAO’s para configuration allows selective accumulation in cancer cells, sparing normal tissues .

- Multidrug Resistance : The para isomer is efficiently exported by MDR transporters (e.g., P-glycoprotein), a feature absent in this compound. This efflux mechanism enhances p-GSAO’s therapeutic index .

Other Structurally Related Compounds

| Compound | Similarity to this compound | Divergence from this compound |

|---|---|---|

| Melarsoprol | Targets thiol groups in trypanosomes | Used exclusively for parasitic infections |

| ATO | Disrupts mitochondrial redox balance | FDA-approved for acute promyelocytic leukemia |

Key Insight : Unlike this compound, ATO and melarsoprol exhibit clinically validated efficacy, underscoring the importance of structural optimization for minimizing off-target effects .

Research Findings and Clinical Implications

- Its lack of selectivity renders it unsuitable for anticancer therapy despite potent thiol-targeting activity .

- p-GSAO : Demonstrates preferential cytotoxicity in cancer cells by inhibiting mitochondrial adenine nucleotide translocase (ANT), a mechanism absent in this compound. Phase I trials show manageable toxicity and antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.